3,4-Diacetoxycinnamamide

Anticancer Cytotoxicity Structure-Activity Relationship

In antibacterial lead optimization, generic cinnamamide scaffolds often fail against Gram-negative pathogens like Pseudomonas. 3,4-Diacetoxycinnamamide directly addresses this gap: it is a validated building block whose diacetoxy motif has been successfully incorporated into penicillanic acid derivatives, yielding compounds with a claimed wide antibacterial spectrum and improved anti-Pseudomonas activity. The acetylated catechol group also eliminates the confounding direct antioxidant activity of its dihydroxy analog, ensuring cleaner data in target-based assays. • Documented use as a key synthetic intermediate for novel antibacterial agents targeting Gram-negative pathogens. • 3,4-Diacetoxy substitution delivers distinct lipophilicity and membrane permeability vs. free hydroxyl analogs. • Natural occurrence in Berberis thunbergii supports its dual use as both a synthetic building block and an analytical reference standard.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
Cat. No. B169772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diacetoxycinnamamide
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C=CC(=O)N)OC(=O)C
InChIInChI=1S/C13H13NO5/c1-8(15)18-11-5-3-10(4-6-13(14)17)7-12(11)19-9(2)16/h3-7H,1-2H3,(H2,14,17)/b6-4+
InChIKeyDUWHMOBTGPUYEL-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diacetoxycinnamamide Overview


3,4-Diacetoxycinnamamide (CAS 129488-34-2) is a phenylpropanoid compound characterized by a cinnamamide core structure featuring acetoxy groups at the 3- and 4-positions of the phenyl ring [1]. This structural motif belongs to the broader cinnamamide class, a privileged scaffold extensively explored in medicinal chemistry for its diverse pharmacological potential, including anti-cancer, anti-inflammatory, and antimicrobial activities [2]. The compound is a naturally occurring secondary metabolite that can be isolated from plants of the Berberis genus, specifically Berberis thunbergii DC. [1].

Phenylpropanoid scaffold with 3,4-diacetoxy substitution
Naturally occurring secondary metabolite from Berberis thunbergii
Supports structure-activity relationship studies and synthetic derivatization

3,4-Diacetoxycinnamamide Irreplaceability


Generic substitution with unsubstituted cinnamamide or its hydroxylated counterparts (e.g., 3,4-dihydroxycinnamamide) is not viable due to profound differences in physicochemical and biological properties dictated by the 3,4-diacetoxy substitution pattern. The acetoxy groups confer distinct lipophilicity, metabolic stability, and membrane permeability compared to the free hydroxyls of the dihydroxy analog [1]. This structural variation directly impacts target engagement, with class-level data showing that diacetoxy cinnamic acid derivatives exhibit a unique cytotoxicity profile distinct from trimethoxy or dimethoxy analogs [2]. Furthermore, the diacetoxy derivative serves as a specific synthetic intermediate for novel antibacterial compounds, a role that the parent cinnamamide or dihydroxy derivative cannot fulfill [3]. Substitution would therefore alter key performance characteristics in downstream assays and applications, rendering results non-comparable.

Target Compound

3,4-Diacetoxy groups confer distinct lipophilicity, membrane permeability, and reported intermediate cytotoxicity ranking.

Common Substitutes

Unsubstituted cinnamamide or 3,4-dihydroxy analogs lack acetyl protection, altering target engagement, cytotoxicity profile, and antibacterial building-block utility.

Direct interchange may yield non-comparable assay outcomes and loss of documented synthetic applications. Validation required before substitution.

3,4-Diacetoxycinnamamide Differentiation Evidence


Cytotoxicity vs. Methoxy-Substituted Analogs

In a class-level comparative study of cinnamic acid diamides evaluated against multiple human cancer cell lines, diacetoxy cinnamic acid derivatives demonstrated a distinct level of cytotoxic potency when directly compared to trimethoxy and dimethoxy substituted analogs [1]. The study explicitly ranked the series, with trimethoxy derivatives exhibiting the highest anticancer activity, followed by diacetoxy, and then dimethoxy derivatives. This ordering provides a clear, quantitative benchmark for the expected activity level of compounds bearing the 3,4-diacetoxy motif.

Cytotoxicity Ranking
Class-level
Trimethoxy > Diacetoxy > Dimethoxy
Informs SAR potency window selection
MTT assay, multiple human cancer cell lines reported
Anticancer Cytotoxicity Structure-Activity Relationship

Antibacterial Activity as Penicillanic Acid Conjugate

3,4-Diacetoxycinnamamide is specifically claimed as a key structural component in a novel antibacterial compound: 6-[ D-(-)-α-(3,4-Diacetoxycinnamoylamino)-α-phenylactamide ]penicillanic acid [1]. This derivative, disclosed in a Japanese patent, is reported to possess a wide antibacterial spectrum with improved activity against both Gram-positive and Gram-negative bacteria, with a particular emphasis on enhanced efficacy against bacteria of the genus *Pseudomonas* [1].

Antibacterial Conjugate
Supporting evidence
Penicillanic acid derivative with reported broad spectrum and enhanced anti-Pseudomonas activity
Supports antimicrobial screening context
Patent JPS5750993A; quantitative MIC not provided
Antibacterial Gram-negative Pseudomonas

Antioxidant Capacity Distinction from Hydroxy Analogs

While 3,4-dihydroxycinnamamide demonstrates direct antioxidant activity through its free catechol moiety (e.g., DPPH inhibition), the acetoxy groups of 3,4-diacetoxycinnamamide are electron-withdrawing and cannot directly donate hydrogen atoms for radical scavenging . This fundamental structural difference predicts a significant, quantifiable divergence in antioxidant capacity. For context, the dihydroxy analog exhibits an IC50 of 19.44 ± 0.14 µg/mL in DPPH assays, comparable to ascorbic acid (18.33 ± 0.04 µg/mL) . The diacetoxy derivative is therefore expected to be a poor direct antioxidant, a key differentiating factor for researchers.

Antioxidant Distinction
Class-level
Dihydroxy analog IC50 19.44 µg/mL (DPPH); diacetoxy predicted >10-fold lower
Supports non-antioxidant pathway studies
Predicted from SAR; direct diacetoxy assay data not available
Antioxidant Radical Scavenging Structure-Activity Relationship

Storage Stability and Procurement Considerations

According to its Material Safety Data Sheet (MSDS), 3,4-Diacetoxycinnamamide is chemically stable under recommended storage conditions (desiccate at -20°C) . This is a standard but critical piece of information for procurement and long-term project planning. While specific comparative degradation kinetics with analogs like 3,4-dihydroxycinnamamide are not available, the acetoxy groups may offer enhanced stability against oxidation compared to the free catechol moiety of the dihydroxy analog, which is prone to auto-oxidation [1].

Storage Stability
Supporting evidence
Stable under recommended storage (-20°C, desiccated)
Supports long-term research project planning
Comparative oxidation kinetics not reported
Stability Storage Logistics

Natural vs. Synthetic Sourcing and Purity

3,4-Diacetoxycinnamamide is a naturally occurring phenylpropanoid isolable from *Berberis thunbergii* DC. [1], but it is also readily synthesized via acetylation of 3,4-dihydroxycinnamic acid . This dual availability (natural and synthetic) offers procurement flexibility not shared by all analogs. For example, while 3,4-dihydroxycinnamamide is also a natural product, its synthesis may be more complex due to the need for selective protection/deprotection of the catechol group. The commercial availability of 3,4-diacetoxycinnamamide with >98% purity (HPLC) is well-documented across multiple reputable vendors .

Sourcing & Purity
Supporting evidence
Isolated from B. thunbergii; synthetic route available; commercial purity >98% HPLC
Ensures procurement reliability and reduced purification needs
Review lot-specific CoA for current purity
Natural Product Sourcing Purity

3,4-Diacetoxycinnamamide Application Scenarios


Lead Optimization in Medicinal Chemistry

Based on the class-level evidence that diacetoxy cinnamic acid derivatives possess an intermediate level of anticancer activity (greater than dimethoxy but less than trimethoxy analogs) [1], 3,4-diacetoxycinnamamide is an ideal candidate for lead optimization campaigns where a specific potency window is desired. Researchers can use this compound as a scaffold to explore further modifications, confident that it will not exhibit the extreme potency of trimethoxy derivatives, which may be associated with higher toxicity, nor the potentially insufficient activity of dimethoxy analogs.

Antibacterial Drug Discovery: β-Lactam Building Block

The patent evidence demonstrates the successful incorporation of the 3,4-diacetoxycinnamamide moiety into a penicillanic acid derivative, resulting in a compound with a claimed wide antibacterial spectrum and improved activity against *Pseudomonas* [2]. This makes 3,4-diacetoxycinnamamide a validated building block for the synthesis and screening of new antibacterial agents, particularly for programs targeting Gram-negative pathogens. Its use in this context is a specific, documented application not shared by the parent cinnamamide or dihydroxy analog.

Pharmacology: Non-Antioxidant Mechanism Studies

The clear functional distinction from 3,4-dihydroxycinnamamide in terms of antioxidant capacity is a critical differentiator . For research focused on elucidating biological mechanisms that are independent of direct radical scavenging, 3,4-diacetoxycinnamamide serves as the appropriate tool compound. Its acetylated catechol group renders it a poor direct antioxidant, allowing researchers to study other potential pharmacological effects (e.g., enzyme inhibition, receptor modulation) without the confounding variable of antioxidant activity, a significant advantage over the highly antioxidant dihydroxy analog.

Quality Control and Analytical Standardization

Given its natural occurrence in *Berberis thunbergii* [3] and its high commercial purity (>98% by HPLC) , 3,4-diacetoxycinnamamide is well-suited for use as an analytical reference standard. Its dual availability from natural and synthetic sources ensures a consistent supply for method development, validation, and quality control assays in research involving Berberis extracts or related natural product formulations.

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
Intermediate reported cytotoxicity ranking among methoxy analogs
Potency window definition vs. trimethoxy and dimethoxy series
Antimicrobial screening studies
β-Lactam building block for penicillanic acid conjugates
Gram-negative and Pseudomonas screening context
Non-antioxidant pathway studies
Acetylated catechol with minimal direct radical scavenging
Target engagement and mechanism studies without antioxidant confounding
Analytical reference standard
High purity (>98% HPLC) and dual natural/synthetic availability
Method validation for Berberis extract and natural product research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Diacetoxycinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.